![molecular formula C16H13Cl4NO2 B051168 N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide CAS No. 911805-54-4](/img/structure/B51168.png)
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Related Impurity 1 involves the reaction of 2-chlorobenzyl chloride with 2,4-dichlorophenylacetonitrile in the presence of a base, followed by cyclization with imidazole . The reaction conditions typically include the use of solvents such as acetonitrile and methanol, with ammonium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for Miconazole and its related impurities, including Miconazole Related Impurity 1, often involve high-performance liquid chromatography (HPLC) for separation and purification . The use of a Thermo Scientific Hypersil Gold C18 Column with a mobile phase of acetonitrile–methanol–ammonium acetate is common .
化学反应分析
Types of Reactions
Miconazole Related Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Miconazole, which may have different pharmacological properties and applications .
科学研究应用
Miconazole Related Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of Miconazole and its impurities.
Biology: Studied for its potential biological activity and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of Miconazole formulations.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry.
作用机制
The mechanism of action of Miconazole Related Impurity 1 is similar to that of Miconazole. It primarily involves the inhibition of the enzyme CYP450 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to altered cell membrane composition and permeability, ultimately causing cell death .
属性
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVZCLFBSGWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

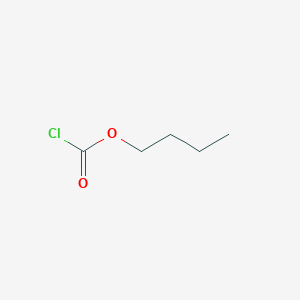
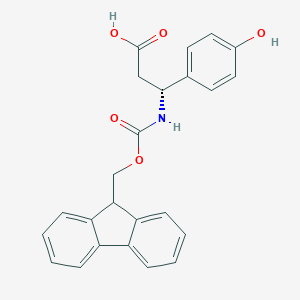

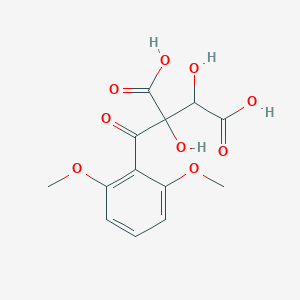
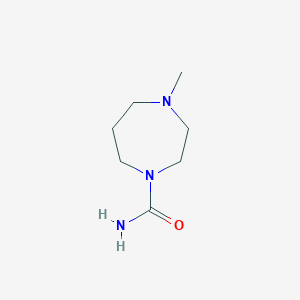
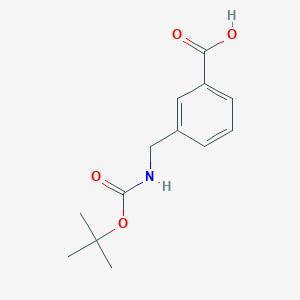


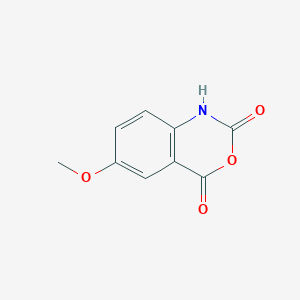
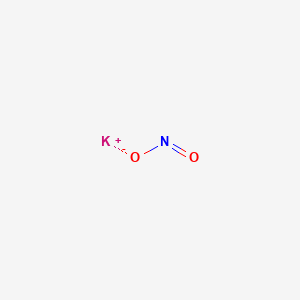

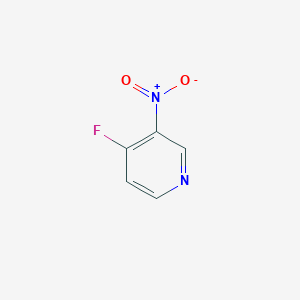
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
